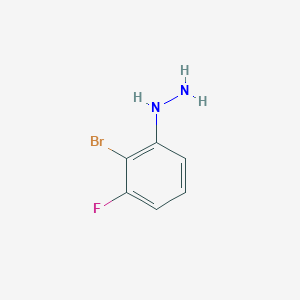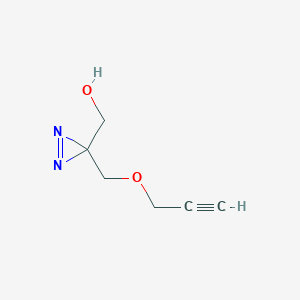
1-(3-Iodophenyl)-1h-1,2,3-triazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a triazole ring and an aldehyde group
Métodos De Preparación
The synthesis of 1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a substituted benzene with a formylating agent like DMF and POCl3
Análisis De Reacciones Químicas
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiolates or amines, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
3-Iodophenol: This compound also contains an iodine atom attached to a phenyl ring but lacks the triazole and aldehyde groups.
1-(3-Iodophenyl)ethanone: Similar to the target compound but with a ketone group instead of an aldehyde.
3-Iodo-Benzyl Alcohol: Contains an iodine atom and a benzyl alcohol group, differing in functional groups and potential reactivity.
The uniqueness of this compound lies in its combination of the iodophenyl group, triazole ring, and aldehyde functionality, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H6IN3O |
|---|---|
Peso molecular |
299.07 g/mol |
Nombre IUPAC |
1-(3-iodophenyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H6IN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-6H |
Clave InChI |
DZWZZDKPCRBRGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)N2C=C(N=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Tricyclo[4.2.0.02,5]octane-3-carboxylic acid](/img/structure/B13634406.png)
![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)
